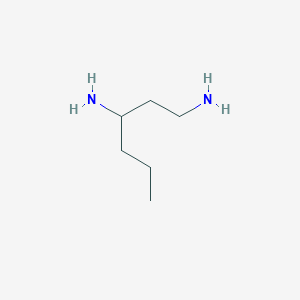
Hexane-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane-1,3-diamine is an organic compound with the molecular formula C6H16N2 It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane-1,3-diamine can be synthesized through several methods. One common approach involves the hydrogenation of adiponitrile, a process that typically uses catalysts such as cobalt and iron. The reaction is conducted in the presence of ammonia, which helps to stabilize the intermediate products .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of Raney nickel as a catalyst. This method operates without ammonia and at lower pressures and temperatures, making it more efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Hexane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the amine groups, which are highly reactive.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses hydrogen gas in the presence of a metal catalyst.
Substitution: Often involves halogenating agents like chlorine or bromine.
Major Products: The reactions of this compound can yield a variety of products, including hexamethyleneimine and bis(hexamethylenetriamine), depending on the specific conditions and reagents used .
Scientific Research Applications
Hexane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of polymers and other complex molecules.
Biology: It is used in the study of enzyme interactions and protein structures.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is a key component in the production of nylon and other synthetic fibers.
Mechanism of Action
The mechanism by which hexane-1,3-diamine exerts its effects involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with other molecules, influencing their structure and reactivity. This property is particularly useful in polymer chemistry, where this compound acts as a cross-linking agent .
Comparison with Similar Compounds
Hexane-1,6-diamine:
Pentylamine: Contains a shorter carbon chain and only one amine group.
Cadaverine: A diamine with a similar structure but derived from lysine.
Uniqueness: Hexane-1,3-diamine is unique due to the positioning of its amine groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
589-54-8 |
|---|---|
Molecular Formula |
C6H16N2 |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
hexane-1,3-diamine |
InChI |
InChI=1S/C6H16N2/c1-2-3-6(8)4-5-7/h6H,2-5,7-8H2,1H3 |
InChI Key |
RPLXGDGIXIJNQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


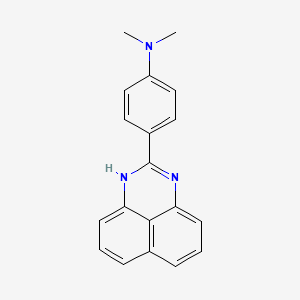
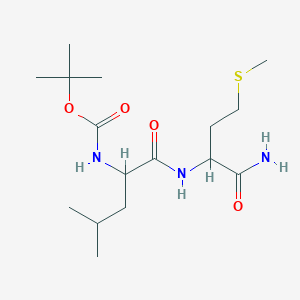
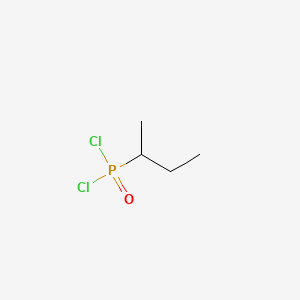

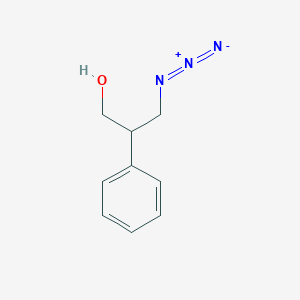

![2H-[1,3]Dioxolo[4,5-F]phthalazine](/img/structure/B14751532.png)

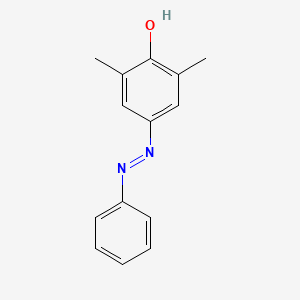
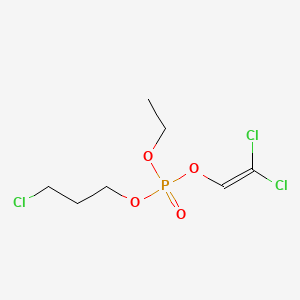
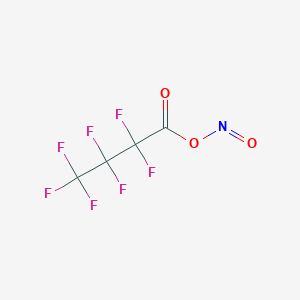
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]-N-phenylbenzene-1-sulfonamide](/img/structure/B14751556.png)

![2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylimino]-5-[(6-methylpyridin-3-yl)methyl]-5H-pyrimidin-4-one;trihydrochloride](/img/structure/B14751575.png)
